3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid
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Overview
Description
Scientific Research Applications
Metabolism and Biochemical Properties
- 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid is related to a series of fluorobenzyl alcohols whose metabolism in rats primarily involves glycine conjugation of corresponding benzoic acids. This indicates a potential pathway for its metabolic processing in biological systems (Blackledge, Nicholson, & Wilson, 2003).
- Benzoic acid derivatives, including fluorobenzoic acids, predominantly undergo phase II glucuronidation or glycine conjugation reactions, suggesting a similar metabolic fate for 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid (Ghauri et al., 1992).
Structural and Crystallographic Studies
- Studies on structurally related compounds, such as 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, provide insights into the crystallographic properties and potential applications in materials science for 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid (Yıldırım et al., 2015).
Catalytic and Luminescence Properties
- Complexes involving benzoic acid derivatives have shown promising catalytic and luminescence properties, hinting at potential applications in catalysis and material sciences for 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid. For example, metal–organic polymers using semirigid tricarboxylic acid and transition metal cations demonstrated novel structural and luminescence properties (Zhang et al., 2014).
Applications in Environmental Science
- Derivatives of benzoic acid, like 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid, could potentially be used as nonreactive tracers in environmental studies. Difluorobenzoates, for example, have been effective as soil and groundwater tracers, indicating potential environmental applications for this compound (Bowman & Gibbens, 1992).
Antioxidant Properties
- The antioxidant potential of related compounds, such as 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol, suggests possible research avenues into the antioxidant capabilities of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid (Ali, 2015).
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the solubility of a compound in water and organic solvents can influence its absorption and distribution in the body .
Result of Action
The compound’s reactions such as free radical bromination, nucleophilic substitution, and oxidation can lead to changes in its molecular structure, which can influence its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid. For instance, the compound should be stored in a dry, cool place, away from fire and oxidizing agents . Furthermore, direct contact with the compound should be avoided, and appropriate protective equipment should be worn when handling it .
properties
IUPAC Name |
3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FO3/c15-10-5-9(14(18)19)6-11(16)13(10)20-7-8-3-1-2-4-12(8)17/h1-6H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFLPDHGSVYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C(=O)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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